molecular formula C12H15N3O2 B1291862 Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate CAS No. 885270-97-3

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate

Cat. No.: B1291862
CAS No.: 885270-97-3
M. Wt: 233.27 g/mol
InChI Key: IBUAABBZOJRHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate (TBI) is a chemical compound that is used in a variety of scientific research applications. It is an important building block for the synthesis of other compounds and has been used in a wide range of experiments, including those related to drug design, drug delivery, and drug metabolism. TBI has been found to be a useful tool in the development of new drugs as it can be used to modify existing molecules and create new molecules with desired properties.

Scientific Research Applications

Fluorescent Chemosensors

"Tert-butyl 1H-benzo[d]imidazol-5-ylcarbamate" derivatives have been explored as fluorescent chemosensors. For instance, imidazole-based compounds have been developed for the reversible detection of cyanide and mercury ions. These compounds operate via fluorescence quenching mechanisms, with detection limits for cyanide ions in the micromolar range. Such chemosensors are valuable for environmental monitoring and the detection of toxic substances (Emandi, Flanagan, & Senge, 2018).

Molecular Structures and Hydrogen Bonding

Research has also delved into the crystal structures of carbamate derivatives, including those related to "this compound." These studies reveal complex hydrogen bonding interactions, which contribute to the stability and assembly of molecules in solid forms. Such insights are crucial for the development of new materials and understanding of molecular interactions (Das et al., 2016).

Organic Synthesis

Derivatives of "this compound" have been utilized in organic synthesis. For example, a method involving the tandem insertion-cyclization reaction of isocyanides has been reported for the synthesis of 1,4-diaryl-1H-imidazoles. This process highlights the versatility of imidazole derivatives in constructing complex molecular architectures, which can be beneficial for pharmaceutical synthesis and material science (Pooi et al., 2014).

Polymer Chemistry

In the realm of polymer chemistry, "this compound" derivatives have been incorporated as acceptor units in donor–acceptor–donor type polymers. Such polymers exhibit unique electrochemical and optical properties, making them suitable for applications in organic electronics and optoelectronics (Ozelcaglayan et al., 2012).

Luminescent Materials

Furthermore, imidazole-derived compounds have been synthesized for use in blue luminescent materials. These materials, designed for light-emitting devices, demonstrate the potential of "this compound" derivatives in developing high-performance optoelectronic devices with significant brightness and efficiency (Li et al., 2021).

Properties

IUPAC Name

tert-butyl N-(3H-benzimidazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUAABBZOJRHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628491
Record name tert-Butyl 1H-benzimidazol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-97-3
Record name Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-benzimidazol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.